1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine
Overview
Description
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is a compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 . It belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine consists of a pyrrolidine ring bound to a phenyl group, which is substituted with bromine and fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine are not fully detailed in the search results. The compound has a molecular weight of 272.11 .Scientific Research Applications
Synthesis and Properties of Related Compounds : One study discusses the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating biologically active compounds. This synthesis involves several steps including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the compound's role in complex chemical processes (Wang et al., 2016).
Fluorescent pH Sensor : Another research paper describes the development of a heteroatom-containing organic fluorophore, which demonstrates properties like aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). This fluorophore can function as a fluorescent pH sensor in both solution and solid state, indicating potential applications in sensing technologies (Yang et al., 2013).
Chemosensors for Metal Ions : A study on a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry reveals its application as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Electrochemical and Photophysical Studies : Research on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit highlights their strong fluorescence and solubility in organic solvents. These properties suggest potential applications in fields like organic electronics or fluorescence-based technologies (Zhang & Tieke, 2008).
Molecular Docking and Drug Development : A study involving the synthesis of a heterocycle-based molecule explores its potential in drug development. This research includes molecular docking with human alpha9 nicotinic acetylcholine receptor antagonist, indicating the compound's relevance in developing new anti-cancer drugs (Murthy et al., 2017).
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZRFYSGXUWWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677725 | |
Record name | (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine | |
CAS RN |
1022931-81-2 | |
Record name | (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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